

# Spectroscopic data for 2-Cyclobutylethane-1thiol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Cyclobutylethane-1-thiol

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# Spectroscopic Data for 2-Cyclobutylethane-1thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for **2-Cyclobutylethane-1-thiol**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to predict the characteristic spectral features. Detailed experimental protocols for obtaining such data are also provided.

## **Predicted Spectroscopic Data**

The following tables summarize the predicted spectroscopic data for **2-Cyclobutylethane-1-thiol**. These values are estimated based on the analysis of similar chemical structures and established spectroscopic databases.

# <sup>1</sup>H NMR (Proton NMR) Data (Predicted)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 2.55	q	2H	-CH₂-SH
~ 1.90 - 2.10	m	2H	Cyclobutane CH2 (α to substituent)
~ 1.75 - 1.90	m	4H	Cyclobutane CH2 (β to substituent)
~ 1.65	m	1H	Cyclobutane CH
~ 1.55	q	2H	-CH2-CH2-SH
~ 1.30	t	1H	-SH

<sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~ 40.0	Cyclobutane CH
~ 35.0	-CH <sub>2</sub> -CH <sub>2</sub> -SH
~ 28.0	Cyclobutane CH₂
~ 25.0	-CH <sub>2</sub> -SH
~ 18.0	Cyclobutane CH2

IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2950 - 2850	Strong	C-H stretch (sp³)
2550	Weak - Medium	S-H stretch
1450	Medium	CH₂ bend
800 - 600	Weak	C-S stretch



Mass Spectrometry (MS) Data (Predicted)

m/z	Interpretation
116	Molecular Ion [M]+
83	[M - SH]+
67	[C₅H₁]+ (Loss of ethylthiol)
55	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> (Cyclobutyl cation)
41	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols**

The following are general protocols for obtaining the spectroscopic data outlined above. Instrument parameters may need to be optimized for specific samples and equipment.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation:
  - Dissolve 5-25 mg of 2-Cyclobutylethane-1-thiol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, Acetone-d<sub>6</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.[1][2]
  - For <sup>13</sup>C NMR, a higher concentration (50-100 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[2]
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).[3]
- Data Acquisition:
  - Insert the sample into the NMR spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - For ¹H NMR, acquire the spectrum using a standard pulse sequence.



 For <sup>13</sup>C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.[4]

### **IR Spectroscopy**

- Sample Preparation:
  - For a liquid sample like 2-Cyclobutylethane-1-thiol, a neat spectrum can be obtained by placing a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.
  - Alternatively, the sample can be dissolved in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., CCl<sub>4</sub>).
- Data Acquisition:
  - Place the prepared sample in the IR spectrometer.
  - Record a background spectrum of the empty salt plates or the solvent.
  - Record the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

### **Mass Spectrometry**

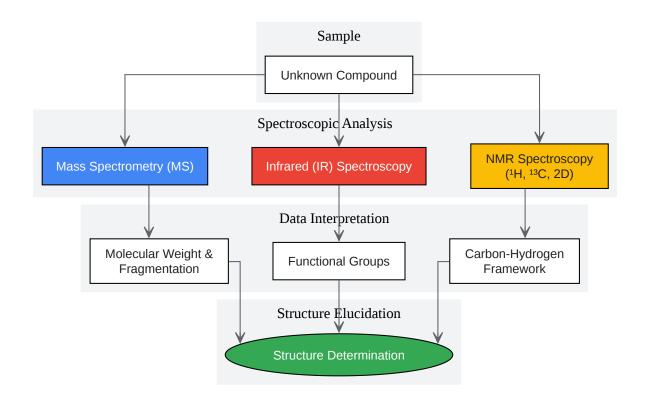
- Sample Introduction:
  - The sample can be introduced into the mass spectrometer through various methods, including direct injection, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[5]
- Ionization:
  - The sample molecules are ionized, typically using Electron Ionization (EI) for volatile compounds. This process may cause the molecules to fragment.[5]



- · Mass Analysis:
  - The resulting ions (the molecular ion and any fragment ions) are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[6]
- Detection:
  - An ion detector measures the abundance of ions at each m/z value, generating the mass spectrum.[5]

## **Visualization of Spectroscopic Analysis Workflow**

The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown organic compound.



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Caption: Workflow for organic compound structure elucidation.

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#### References

- 1. How To [chem.rochester.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 13C Carbon NMR Spectroscopy Chemistry Steps [chemistrysteps.com]
- 5. Mass spectrometry Wikipedia [en.wikipedia.org]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
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